REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([NH:13]C(=O)C)=[CH:6][C:7]2[CH2:11][CH2:10][O:9][C:8]=2[CH:12]=1)([O-:3])=[O:2]>C(O)C.Cl>[N+:1]([C:4]1[C:5]([NH2:13])=[CH:6][C:7]2[CH2:11][CH2:10][O:9][C:8]=2[CH:12]=1)([O-:3])=[O:2]
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Name
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N-(6-nitro-2,3-dihydrobenzo[b]furan-5-yl)acetamide
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Quantity
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89 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C(=CC2=C(OCC2)C1)NC(C)=O
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Name
|
|
Quantity
|
1 L
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Type
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solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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EXTRACTION
|
Details
|
the aqueous phase is again extracted once with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phases are concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=CC2=C(OCC2)C1)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |